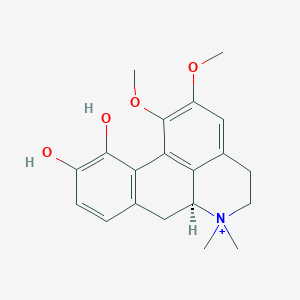
3-Methoxyoxan-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyoxan-4-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of oxan-4-amine, where a methoxy group is attached to the third carbon of the oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxyoxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with methanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a cascade one-pot method. This method involves the reaction of sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This process is environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyoxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of oxan-4-amine, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methoxyoxan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Methoxyamine: Similar in structure but lacks the oxane ring.
Oxan-4-amine: Lacks the methoxy group.
Methoxamine: An alpha-adrenergic agonist with different pharmacological properties.
Uniqueness
3-Methoxyoxan-4-amine hydrochloride is unique due to its specific structure, which combines the properties of both methoxy and oxane groups. This unique combination allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
3-methoxyoxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H |
Clave InChI |
DMWZYPXYPVHLOG-UHFFFAOYSA-N |
SMILES canónico |
COC1COCCC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
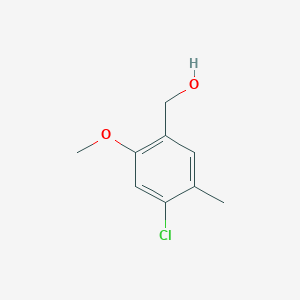
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
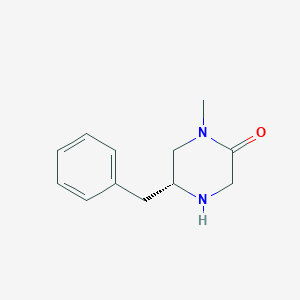
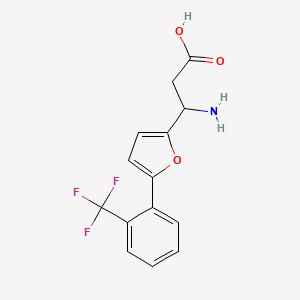
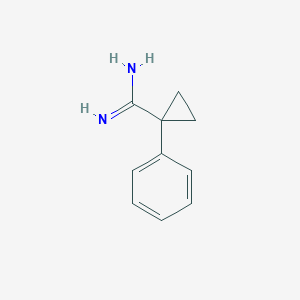
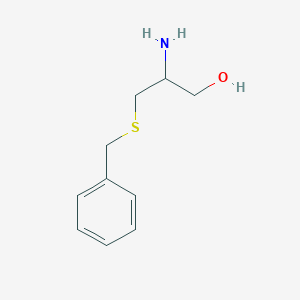



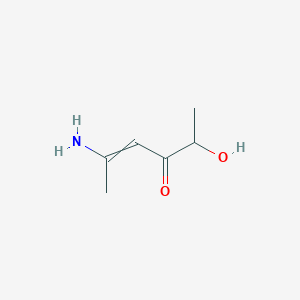
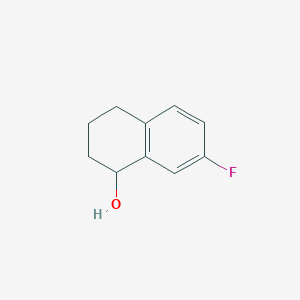
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
